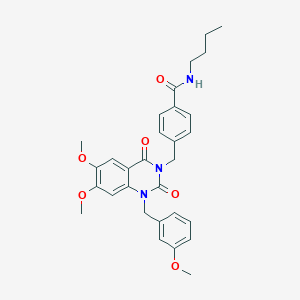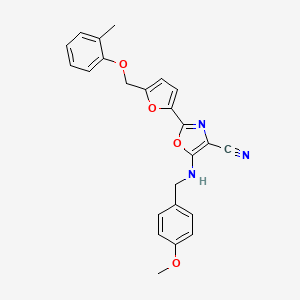![molecular formula C20H17N5S2 B3005350 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 865658-02-2](/img/structure/B3005350.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for its pharmacological properties. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis . These compounds have been synthesized with various substituents to explore their structure-activity relationships and enhance their biological activity.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines involves the design and synthesis of novel compounds with a variety of alkyl, aryl, and heteroaryl substituents . Similarly, the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones includes reactions such as cyclocondensation and nucleophilic substitution . These methods demonstrate the versatility of synthetic approaches in generating a wide array of pyrazolo[1,5-a]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The introduction of various substituents at different positions on the core structure can significantly influence the compound's biological activity. For example, the presence of a 3-(4-fluoro)phenyl group and substituted 7-(2-pyridylmethylamine) derivatives have been found to be active against M.tb . The structural elucidation of these compounds is typically achieved using techniques such as NMR, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo a range of chemical reactions, including cyclocondensation, nucleophilic substitution, and annulation reactions. These reactions are crucial for the introduction of various functional groups that can modulate the compound's pharmacological profile. For instance, the iminophosphorane-mediated annulation is a key step in the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones . Additionally, the reactivity of these compounds allows for the formation of complex structures such as tetraheterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with potent in vitro M.tb growth inhibition have been reported to exhibit good stability in mouse/human liver microsomes . The introduction of specific substituents can also affect the compound's electronic properties, as seen in the copper(II) complex with a pyrazolo[1,5-a]pyrimidine derivative, which adopts a distorted square-pyramidal geometry and forms a 3-D structure due to specific hydrogen bonding and metal contacts .
Scientific Research Applications
Synthesis and Biological Applications
Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics, similar in structure to the compound , were synthesized using microwave irradiative cyclocondensation. These compounds demonstrated significant insecticidal activity against Pseudococcidae insects and also exhibited antibacterial potential (Deohate & Palaspagar, 2020).
Antagonistic Activity on 5-HT6 Receptors : Synthesis of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines led to the discovery of potent serotonin 5-HT6 receptor antagonists. The structure-activity relationship of these compounds was analyzed, revealing significant insights into receptor antagonistic activity (Ivachtchenko et al., 2011).
Antagonists of Serotonin 5-HT6 Receptors : Another study synthesized new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines and examined their antagonist activity on 5-HT6 receptors. This study further supports the relationship between structure and 5-HT6 antagonist activity (Ivachtchenko et al., 2013).
Synthesis Techniques
Synthesis of Pyrido[2′,3′3,4]pyrazolo[1,5-a]pyrimidines
: This research explored the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and their use in preparing tetraheterocyclic systems, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis (El-Essawy, 2010).
Antimicrobial Activity of Heterocycles : The synthesis of new heterocycles incorporating the antipyrine moiety, which includes pyrazolo[1,5-a]pyrimidines, was explored for their antimicrobial activity (Bondock et al., 2008).
Medicinal Chemistry
Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, showcasing the potential of such compounds in cancer treatment (Abdellatif et al., 2014).
Serotonin 5-HT6 Receptor Antagonists : Synthesis and biological evaluation of novel 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines revealed their potential as highly potent and specific serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2011).
Antimicrobial Evaluation of Polyheterocyclic Systems : Synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and their antimicrobial activity study highlights the significance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in antimicrobial properties (Sirakanyan et al., 2021).
properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S2/c1-12-5-6-13(2)24(12)16-7-9-27-19(16)15-10-18-22-11-14(17-4-3-8-26-17)20(21)25(18)23-15/h3-11H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGDMILJNJTQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyano-3-ethyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B3005271.png)
![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)
![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3005273.png)



![N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B3005280.png)



![2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B3005289.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate](/img/structure/B3005290.png)